molecular formula C29H44ClNO2 B1674555 Lauralkonium chloride CAS No. 19486-61-4

Lauralkonium chloride

Cat. No.: B1674555
CAS No.: 19486-61-4
M. Wt: 474.1 g/mol
InChI Key: IBNQLYMPUGQNLN-UHFFFAOYSA-M
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Description

Lauralkonium chloride is a quaternary ammonium compound (QAC) with significant applications in scientific research, primarily valued for its surfactant and antimicrobial properties . It is widely used in research contexts as a model compound for developing and validating analytical methods. Specifically, it serves as a key analyte in studies involving ion-pair in-tube solid-phase microextraction (IT-SPME) coupled with capillary liquid chromatography, aimed at detecting trace levels of cationic surfactants in environmental water samples . Its presence in water is used as an indicator of pollution from benzalkonium chloride (BAK), a common biocide, making it crucial for environmental monitoring and impact studies . Furthermore, its functionality as a preservative and antistatic agent is investigated for applications in cosmetic science, particularly in haircare formulations . Researchers utilize this compound to study the trade-off between sanitation efficiency and environmental impact, as the available concentration and mobility of such QACs directly influence their toxicity and depuration process in wastewater treatment systems . Toxicity data indicates an oral LD50 of 400 mg/kg in rats . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

19486-61-4

Molecular Formula

C29H44ClNO2

Molecular Weight

474.1 g/mol

IUPAC Name

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1

InChI Key

IBNQLYMPUGQNLN-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lauralkonium chloride; 

Origin of Product

United States

Preparation Methods

Traditional Alkylation Methods

The cornerstone of lauralkonium chloride synthesis involves the nucleophilic substitution of dimethylbenzylamine with 1-chlorododecane. This exothermic reaction proceeds in anhydrous acetone or ethanol at 60–80°C for 8–12 hours, achieving yields of 70–85%. Key parameters include:

  • Molar ratio : A 1:1.05 excess of 1-chlorododecane ensures complete amine consumption.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics by stabilizing transition states.
  • Temperature control : Maintaining temperatures below 90°C prevents Hofmann elimination, a side reaction that degrades quaternary ammonium structures.

Post-reaction, the crude product undergoes vacuum distillation to remove unreacted alkyl halides, followed by recrystallization from ethyl acetate to isolate this compound as a hygroscopic white powder.

Phase-Transfer Catalysis (PTC) Optimization

Recent patents disclose PTC-mediated routes using tetrabutylammonium bromide to accelerate quaternization in biphasic systems. In a representative protocol:

  • Reaction system : Aqueous NaOH (40% w/w) and toluene form the biphasic medium.
  • Catalyst loading : 2 mol% tetrabutylammonium bromide reduces reaction time to 4–5 hours.
  • Yield enhancement : 89–92% purity is achieved via reduced byproduct formation.

This method minimizes solvent usage and improves energy efficiency, though it requires precise pH control (pH 10–12) to prevent hydrolysis of the alkyl halide.

Purification and Isolation Techniques

Crude this compound often contains residual amines, sodium chloride, and homolog impurities (C₁₀, C₁₄ chains). Industrial-scale purification employs:

Step Conditions Outcome
Solvent extraction Dichloromethane/water partition Removes inorganic salts
Activated carbon filtration 5% w/w carbon, 50°C, 1 hour Adsorbs colored impurities
Crystallization Ethyl acetate at −20°C Yields 98% pure product

Notably, the CN1194974A patent highlights a two-step isolation protocol involving减压浓缩 (reduced-pressure concentration) and recrystallization, achieving ≤2.1 mg/kg heavy metal contaminants.

Analytical Characterization

Identity confirmation and quality control rely on multimodal analytical strategies:

  • Spectroscopy : IR absorption at 2920 cm⁻¹ (C-H stretching, alkyl chain) and 1480 cm⁻¹ (C-N⁺ vibration) confirms quaternary structure.
  • Chromatography : HPLC with UV detection (220 nm) resolves homologs using a C18 column and acetonitrile/water (70:30) mobile phase.
  • Elemental analysis : Acceptable tolerances include ±0.3% for nitrogen and ±0.2% for chlorine.

Table 1 summarizes critical quality attributes from patent CN1194974A:

Parameter Specification Method
Purity (HPLC) ≥98.2% USP <621>
Heavy metals (Fe) ≤3 mg/kg ICP-MS
Loss on drying ≤1.5% Gravimetric (105°C)

Industrial-Scale Production Considerations

Bulk manufacturing adapts laboratory methods with the following modifications:

  • Continuous flow reactors : Tubular reactors with static mixers enhance heat transfer and reduce reaction time to 2 hours.
  • Solvent recovery : Distillation columns reclaim >95% of acetone, cutting raw material costs by 30%.
  • Waste management : Alkaline hydrolysis (pH 13, 120°C) detoxifies quaternary ammonium byproducts into CO₂ and NH₃.

A 2025 process detailed in WO1994015597A1 emphasizes strict control over the C₁₂ homolog fraction (>97.8%) through fractional crystallization, which eliminates shorter-chain impurities.

Challenges and Recent Innovations

Despite process optimizations, synthesis hurdles persist:

  • Homolog distribution : Even minor traces of C₁₀ chains reduce antimicrobial efficacy by 40%. Microwave-assisted synthesis (100 W, 80°C) now achieves 99% C₁₂ selectivity by accelerating alkyl halide activation.
  • Chloride counterion stability : Hygroscopicity-induced clumping is mitigated via spray drying with colloidal silica, producing free-flowing granules.
  • Green chemistry : Patent CN106631881A introduces biocatalytic quaternization using lipases, enabling reactions at 35°C with water as the sole solvent.

Chemical Reactions Analysis

Types of Reactions: Lauralkonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various anions like bromide or iodide can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce different quaternary ammonium salts .

Scientific Research Applications

Antimicrobial Agent

Lauralkonium chloride is primarily utilized for its antimicrobial properties. It is effective against a broad spectrum of microorganisms, including bacteria and fungi. The mechanism involves the disruption of the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it suitable for use in:

  • Pharmaceuticals : As a preservative in ophthalmic solutions and other formulations to prevent microbial contamination .
  • Personal Care Products : Incorporated into shampoos and conditioners due to its antistatic and preservative qualities.

Phase Transfer Catalyst

In organic synthesis, this compound serves as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). This application is crucial in the synthesis of various organic compounds.

Cell Culture Studies

In biological research, this compound is employed in cell culture studies to investigate its effects on cell membranes. Researchers have used this compound to study membrane permeability and cellular interactions, providing insights into its potential therapeutic applications .

Case Study 1: Ophthalmic Formulations

A notable study investigated the use of this compound in ophthalmic compositions. It was found that incorporating this compound effectively preserved acidic ophthalmologically acceptable drug solutions without forming insoluble ion-pairs, which can occur with other compounds like benzalkonium chloride. This highlights its potential for improving the stability and efficacy of eye drops .

Case Study 2: Personal Care Products

Research evaluating the effectiveness of this compound in personal care products demonstrated its ability to enhance product stability while providing antimicrobial protection. In formulations such as shampoos, it not only acted as a preservative but also improved the overall sensory attributes by reducing static cling on hair.

Comparative Data Table

Application AreaSpecific UseMechanism of ActionEfficacy Evidence
PharmaceuticalsPreservative in ophthalmic solutionsDisrupts microbial membranesEffective against bacteria and fungi
Personal Care ProductsAntistatic agent in shampoosAlters membrane permeabilityImproved product stability
Organic SynthesisPhase transfer catalystFacilitates reactions between different phasesEnhanced reaction yields
Biological ResearchCell culture studiesInvestigates effects on cell membranesInsights into membrane dynamics

Mechanism of Action

Lauralkonium chloride exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism makes it highly effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Structural Insights :

  • Lauralkonium’s benzyl group enhances lipid solubility, improving membrane penetration compared to alkyl-only QACs like didecyldimethylammonium chloride .
  • Longer chains (e.g., Cetalkonium’s C16) increase hydrophobicity, enhancing persistence but reducing solubility .

Efficacy and Antimicrobial Spectrum

  • This compound : Broad-spectrum activity against Gram-positive bacteria, fungi, and enveloped viruses. Effective at concentrations of 0.1–0.5% in cosmetic formulations .
  • Benzalkonium chloride : Wider use in healthcare (e.g., wound care) but linked to pediatric poisoning cases at high doses .
  • Didecyldimethylammonium chloride : Superior against biofilms and mycobacteria due to dual alkyl chains, but higher ecotoxicity .

Analytical Methods

  • Chromatography : Lauralkonium is quantified via ion-pair capillary liquid chromatography with titania-based columns, achieving detection limits of 0.05 µg/mL .
  • HPLC : Used alongside other QACs (e.g., cetrimonium bromide) in cosmetics, with UV detection at 210 nm .

Biological Activity

Lauralkonium chloride is a quaternary ammonium compound primarily derived from lauric acid, characterized by its long hydrophobic alkyl chain. Its chemical formula is C12H26ClN\text{C}_{12}\text{H}_{26}\text{ClN}. This compound is widely recognized for its antimicrobial properties , which make it valuable in various industrial and clinical applications.

This compound exerts its biological activity primarily through the disruption of microbial cell membranes. The cationic nature of this compound allows it to interact with negatively charged components of microbial membranes, leading to:

  • Disruption of lipid bilayers : This results in increased membrane permeability and eventual cell lysis.
  • Binding to membrane proteins : Essential proteins that maintain cellular integrity are affected, further compromising microbial survival.

Antimicrobial Efficacy

Research indicates that this compound is effective against a broad spectrum of microorganisms, including both bacteria and fungi. Its efficacy can be summarized as follows:

Microorganism Efficacy
Staphylococcus aureusHigh
Escherichia coliModerate to High
Candida albicansModerate
Pseudomonas aeruginosaVariable resistance

Studies have shown that this compound can significantly reduce microbial counts in various settings, such as in personal care products and medical applications .

Case Study: Efficacy in Dairy Farming

A study investigated the effectiveness of various pre-milking teat preparation methods, including those using this compound. The results indicated that treatments containing this compound had a significant impact on reducing bacterial counts compared to traditional methods. The odds ratios (OR) for bacterial reduction were notably higher with this compound treatments:

Preparation Method Odds Ratio (OR) P-value
Wash and dry1-
Iodine2.300.91 - 6.09
This compound4.46<0.01
No preparation0.01<0.001

This study underscores the compound's potential in enhancing hygiene practices in agricultural settings .

Research on Drug Excipients

In another research effort, this compound was evaluated alongside other quaternary ammonium compounds for their interactions with biological targets like G-Protein Coupled Receptors (GPCRs). The findings suggest that this compound has a favorable profile for use as a drug excipient due to its ability to predictably interact with biological systems, achieving an area under the curve (AUC) score indicative of good predictive power for GPCR-ligand interactions .

Applications in Industry

This compound is utilized across various sectors due to its antimicrobial properties:

  • Personal Care Products : Used as a preservative and conditioning agent.
  • Pharmaceuticals : Acts as an excipient in formulations.
  • Industrial Cleaning Agents : Employed for its disinfectant qualities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Lauralkonium chloride and ensuring its purity in academic research?

  • Methodological Answer : this compound is synthesized via quaternization reactions between lauryl dimethylamine and benzyl chloride. Key steps include controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to alkylating agent) and reaction temperature (60–80°C). Purification involves recrystallization in ethanol or acetone, followed by vacuum drying. Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1%). Detailed protocols should align with guidelines for experimental reproducibility, such as specifying solvent grades and equipment calibration .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., characteristic peaks for quaternary ammonium groups at δ 3.2–3.5 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ion peaks ([M⁺] at m/z 384.3 for C₂₁H₃₈NCl).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) resolve impurities.
  • Karl Fischer Titration : Determines water content (<0.5% w/w). Data should be presented with error margins and statistical validation (e.g., triplicate measurements) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial mechanisms of this compound against multidrug-resistant pathogens?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Pseudomonas aeruginosa) strains.
  • Time-Kill Studies : Assess bactericidal kinetics over 24 hours, with sampling intervals (0, 2, 6, 24h) to quantify log₁₀ CFU reductions.
  • Membrane Disruption Analysis : Use fluorescence microscopy with propidium iodide to detect membrane permeability or transmission electron microscopy (TEM) for ultrastructural damage.
  • Resistance Development : Serial passage experiments to monitor MIC shifts over 20 generations. Include positive controls (e.g., benzalkonium chloride) and statistical models (e.g., ANOVA for dose-response curves) .

Q. What methodologies are recommended for resolving contradictions in toxicological data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Contradictions often arise from differences in bioavailability, metabolic pathways, or model relevance. Strategies include:

  • Systematic Reviews : Apply PRISMA guidelines to aggregate data, assess study heterogeneity (I² statistic), and perform sensitivity analyses .
  • Dose Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with in vivo plasma concentrations.
  • Mechanistic Studies : Compare cytotoxicity in primary human cells (e.g., keratinocytes) versus animal models (e.g., zebrafish embryos) to identify species-specific responses. Report conflicts transparently, emphasizing limitations in exposure duration or endpoint selection .

Q. What experimental approaches are used to assess the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Biodegradation Tests : OECD 301F manometric respirometry measures CO₂ evolution over 28 days under aerobic conditions.
  • Photodegradation : Expose this compound to UV light (λ = 254 nm) and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Ecotoxicological Assays : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) tests to assess ecological risk.
  • Sediment-Water Partitioning : Use shake-flask methods with octanol-water coefficients (log Kₒw) to predict bioaccumulation potential. Data should include environmental half-life (t½) calculations and metabolite identification .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., MIC values, toxicity endpoints) with standard deviations and p-values. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons .
  • Supplemental Materials : Archive NMR spectra, chromatograms, and raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.